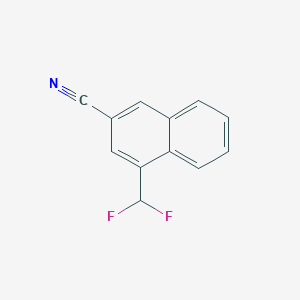

4-(Difluoromethyl)-2-naphthonitrile

Description

Significance of Fluorine in Organic Molecules for Advanced Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethyl group (-CF2H) in particular has garnered substantial interest in medicinal chemistry and materials science. It is often considered a lipophilic hydrogen bond donor, capable of forming interactions with biological targets. nih.govnih.gov This dual character allows it to serve as a bioisostere for common functional groups like hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and improving the pharmacokinetic profile of a molecule. nih.govnih.gov The incorporation of the difluoromethyl group can also modulate a compound's lipophilicity, a critical factor in its ability to cross biological membranes. nih.gov

The Naphthalene (B1677914) Scaffold as a Core Structure in Chemical Investigations

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in the design of new compounds. researchgate.netnih.govchemenu.com Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups. The naphthalene core is found in a wide array of biologically active molecules, including pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties. chemenu.comresearchgate.netresearchgate.net The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's properties and its interactions with biological systems. researchgate.netchemenu.com

Academic Research Landscape of 4-(Difluoromethyl)-2-naphthonitrile

Direct academic research specifically focused on this compound is limited in publicly available literature. However, the compound exists within the broader context of research on fluorinated organic molecules and naphthalene derivatives. Its chemical structure suggests potential utility as a building block in medicinal chemistry and materials science. The combination of the difluoromethyl group's unique electronic and steric properties with the established biological relevance of the naphthalene scaffold and the synthetic versatility of the nitrile group makes this compound a molecule of latent interest.

Research on analogous compounds, such as other functionalized naphthalenes and difluoromethylated aromatics, provides a framework for understanding the potential research avenues for this specific molecule. For instance, studies on various naphthalene derivatives have explored their applications in areas ranging from organic electronics to pharmaceuticals. researchgate.netchemenu.com Similarly, extensive research into the incorporation of the difluoromethyl group highlights its importance in modulating drug-like properties. nih.gov While dedicated studies on this compound are yet to emerge prominently, its constituent parts suggest a rich field for future investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7F2N |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-(difluoromethyl)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H7F2N/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |

InChI Key |

OCIICMFFSHKBOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethyl 2 Naphthonitrile and Analogous Systems

Strategies for the Introduction of the Difluoromethyl Group

The incorporation of the difluoromethyl group into aromatic systems like naphthalene (B1677914) is a key step in the synthesis of the target compound. Several distinct strategies have been developed for this purpose, each with its own set of reagents and reaction conditions.

Radical-Mediated Difluoromethylation Reactions

Radical-mediated pathways offer a powerful means to forge C-CF2H bonds. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic system.

Recent advancements have focused on the use of photoredox catalysis to generate •CF2H radicals from readily available precursors under mild conditions. For instance, difluoroacetic anhydride (B1165640) has been employed as a cost-effective source of the •CF2H radical in visible-light-mediated reactions applicable to heteroaromatics and alkenes. researchgate.net Another approach utilizes bromodifluoromethane (B75531) as the radical source in a dual nickel/photoredox catalytic system, which has proven effective for the difluoromethylation of a wide range of aryl and heteroaryl bromides. princeton.edu The mechanism involves a silyl (B83357) radical-mediated halogen abstraction from bromodifluoromethane to generate the key •CF2H intermediate. princeton.edu

Furthermore, silver-enabled radical difluoromethylation using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) has been developed, expanding the toolkit for these transformations. researchgate.net The choice of the radical precursor is crucial, with various reagents like difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]Br) being used in visible light-induced radical cascade difluoromethylation/cyclization reactions to create complex CF2H-substituted molecules. acs.org

Table 1: Examples of Radical-Mediated Difluoromethylation Reagents

| Radical Precursor | Catalyst/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Difluoroacetic anhydride | Visible light, photoredox catalyst | Alkenes, dienes, heteroaromatics | researchgate.net |

| Bromodifluoromethane | Dual nickel/photoredox catalyst | Aryl and heteroaryl bromides | princeton.edu |

| TMSCF2H | Silver catalyst | Various | researchgate.net |

| [Ph3PCF2H]Br | Visible light, photoredox catalyst | Unactivated olefin-containing imidazoles | acs.org |

Nucleophilic and Electrophilic Difluoromethylation Pathways

Both nucleophilic and electrophilic difluoromethylation methods have been established, providing complementary approaches to introduce the CF2H group.

Nucleophilic difluoromethylation typically involves the reaction of an aryl electrophile, such as a halonaphthalene, with a nucleophilic difluoromethylating agent. A common reagent for this purpose is (difluoromethyl)trimethylsilane (TMSCF2H), which can be activated by a fluoride (B91410) source like cesium fluoride (CsF). sci-hub.sensf.gov Phosphonium (B103445) salts like [Ph3P(+)CF2H] Br(-) (DFPB) have also been identified as effective nucleophilic difluoromethylation reagents for carbonyl compounds, leading to α-CF2H alcohols. nih.gov The enantioselective nucleophilic difluoromethylation of aromatic aldehydes has been achieved using reagents like PhSO2CF2H in the presence of chiral phase-transfer catalysts. nih.gov

Electrophilic difluoromethylation , on the other hand, is suitable for electron-rich aromatic systems. This involves the reaction of a nucleophilic arene with an electrophilic source of the "CF2H" cation or its equivalent. A recently developed electrophilic (phenylsulfonyl)difluoromethylating reagent has shown broad applicability for the C-H functionalization of various electron-rich (hetero)arenes under mild, transition-metal-free conditions. nih.govrsc.org Another example is the development of a stable, electrophilic difluoromethylated sulfonium (B1226848) ylide for the direct difluoromethylation of alcohols. researchgate.net The electrochemical difluoromethylation of electron-rich olefins like enamides and styrene (B11656) derivatives has also been demonstrated. nih.gov

Transition-Metal-Catalyzed Cross-Coupling for C(sp2)-CF2H Bond Formation

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the formation of C(sp2)-CF2H bonds. These methods typically involve the cross-coupling of an aryl halide or triflate with a difluoromethyl source.

Palladium-catalyzed difluoromethylation of aryl chlorides and bromides has been successfully achieved using TMSCF2H as the difluoromethyl source. sci-hub.sensf.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich monophosphine ligands like BrettPhos and PtBu3 showing high efficacy. sci-hub.sensf.gov These reactions proceed under relatively mild conditions and tolerate a variety of functional groups. nih.govresearchgate.net For instance, the palladium-catalyzed difluoromethylation of 1-bromo-4-methoxynaphthalene (B134783) has been reported. nih.gov

Copper-mediated and -catalyzed methods have also been developed for the coupling of aryl iodides with TMSCF2H. rsc.org These systems, however, have been primarily limited to aryl iodide electrophiles. sci-hub.se Nickel catalysis has also emerged as a powerful tool for difluoromethylation, often proceeding through radical mechanisms. princeton.edu

Table 2: Palladium-Catalyzed Difluoromethylation of Aryl Halides with TMSCF2H

| Catalyst System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dba)2/BrettPhos | 4-Chlorotoluene | 4-(Difluoromethyl)-1-methylbenzene | 88 | nsf.gov |

| Pd(PtBu3)2 | 4-Bromobenzonitrile | 4-(Difluoromethyl)benzonitrile | 75 | nsf.gov |

| Pd(dba)2/BrettPhos | 1-Bromo-4-fluorobenzene | 1-(Difluoromethyl)-4-fluorobenzene | 82 | nsf.gov |

Difluoromethylation Employing Difluorocarbene Precursors

Difluorocarbene (:CF2) is a versatile intermediate that can be used for difluoromethylation. Reagents that generate difluorocarbene can react with nucleophiles to form a difluoromethylated product. TMSCF2Br is a notable difluorocarbene precursor that has been used for the efficient double O-difluoromethylation of diphenols. sioc.ac.cn

Methodologies for Installing the Nitrile Moiety onto Naphthalene Cores

The introduction of the nitrile group onto the naphthalene ring is the second key transformation in the synthesis of 4-(difluoromethyl)-2-naphthonitrile.

Direct Cyanation and Hydrocyanation Protocols

Direct cyanation of aryl halides is a common method for synthesizing aryl nitriles. This typically involves the reaction of an aryl halide, such as a bromonaphthalene, with a cyanide source, often in the presence of a transition metal catalyst. Palladium- and nickel-catalyzed cyanations are well-established. wikipedia.org For example, the nickel-catalyzed cyanation of 1-bromo-4-methoxynaphthalene using acetonitrile (B52724) as the cyano source has been reported to give the corresponding nitrile in 83% yield. nih.gov Various cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)2), and less toxic alternatives like potassium ferricyanide. wikipedia.org The use of cyanogen (B1215507) bromide as a cyanating reagent in a nickel-catalyzed reductive cyanation of aryl halides has also been developed. mdpi.com

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double or triple bond. While the direct use of HCN is hazardous, transfer hydrocyanation methods have been developed. The hydrocyanation of acetylenic substrates, including those with naphthalene backbones, can be achieved using nickel-based catalysts. rsc.orgresearchgate.netacs.org These reactions can provide access to vinyl nitriles, which can be further manipulated. For instance, nickel-catalyzed regiodivergent hydrocyanation of terminal alkynes allows for the selective formation of either linear or branched vinyl nitriles. acs.org

Nitrile Synthesis via Functional Group Interconversions

The introduction of a nitrile group onto a naphthalene scaffold can be achieved through several established functional group interconversion methods. These transformations are crucial for the synthesis of nitrile-substituted naphthalenes, which serve as key intermediates for further derivatization.

One common method is the dehydration of a primary amide. libretexts.orglibretexts.org This reaction typically involves treating the corresponding naphthalenecarboxamide with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.comyoutube.com For instance, 4-(difluoromethyl)-2-naphthalenecarboxamide could be dehydrated to yield this compound.

Another widely used approach is the substitution of a halogen with a cyanide nucleophile, a reaction known as cyanation. libretexts.orgyoutube.com This is often accomplished by reacting a halonaphthalene, such as a bromo- or iodo-naphthalene, with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN), frequently in the presence of a transition metal catalyst, such as a palladium or copper complex. libretexts.orgyoutube.com The Sandmeyer reaction provides a pathway to introduce a nitrile group by treating a diazonium salt, derived from an amino-naphthalene, with a copper(I) cyanide. youtube.com

Furthermore, the conversion of aldehydes and ketones to cyanohydrins, followed by further transformations, can also lead to the formation of nitriles. libretexts.orglibretexts.org The addition of hydrogen cyanide (HCN) to an aldehyde or ketone functional group on the naphthalene ring forms a hydroxynitrile, which can then be manipulated to produce the desired nitrile. libretexts.orglibretexts.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| Naphthalenecarboxamide | P₄O₁₀ or SOCl₂ | Naphthonitrile | Dehydration libretexts.orglibretexts.org |

| Halonaphthalene | NaCN or KCN | Naphthonitrile | Nucleophilic Substitution libretexts.org |

| Naphthalenediazonium salt | CuCN | Naphthonitrile | Sandmeyer Reaction youtube.com |

| Naphthaldehyde/Naphthyl ketone | HCN | Naphthohydroxynitrile | Addition libretexts.orglibretexts.org |

| This table summarizes common functional group interconversions for the synthesis of naphthonitriles. |

Organometallic Approaches for Nitrile-Substituted Naphthalenes

Organometallic chemistry offers powerful tools for the synthesis of functionalized aromatic compounds, including nitrile-substituted naphthalenes. nih.govnih.gov Cross-coupling reactions, in particular, have become indispensable in this field.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely employed to form carbon-carbon bonds. mit.eduyoutube.comyoutube.com These reactions can be adapted to introduce a cyano-containing fragment or to build the naphthalene ring system itself with a pre-installed nitrile group. For example, a boronic acid or organotin reagent bearing a nitrile group could be coupled with a halonaphthalene. Conversely, a cyano-substituted boronic acid could be coupled with a suitable naphthalene precursor. mit.edu The choice of ligands for the palladium catalyst is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. mit.edu

More recently, methods involving the direct C-H functionalization of naphthalenes have emerged as an atom-economical approach. nih.gov This strategy avoids the pre-functionalization required in traditional cross-coupling reactions. While direct cyanation of an unactivated C-H bond on a naphthalene ring can be challenging, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, has shown promise for the regioselective introduction of various functional groups.

Convergent and Divergent Synthetic Routes to the this compound Framework

The construction of the difluoromethylated naphthalene core can be approached through either convergent or divergent strategies. Convergent syntheses involve the assembly of the final molecule from several pre-functionalized fragments, while divergent syntheses start with a common intermediate that is then elaborated into a variety of target molecules.

Ring Construction Strategies Involving 1,1-Difluoroallenes for Difluoromethylated Naphthalenes

A notable strategy for constructing difluoromethylated naphthalenes involves the use of 1,1-difluoroallenes. rsc.orgrsc.orgscispace.comresearchgate.net These reactive intermediates can undergo intramolecular insertion reactions in the presence of a palladium catalyst. rsc.orgrsc.orgscispace.comresearchgate.net Specifically, o-bromophenyl-substituted 1,1-difluoroallenes can be cyclized to form a six-membered carbocycle, leading directly to the difluoromethylated naphthalene skeleton. rsc.orgrsc.orgscispace.comresearchgate.net This method is particularly powerful as it allows for the simultaneous formation of the aromatic ring and the installation of the difluoromethyl group. rsc.orgscispace.com

The regioselectivity of the C-C bond formation is a key aspect of this chemistry, with the insertion occurring at the central carbon of the allene (B1206475). rsc.orgrsc.orgscispace.comresearchgate.net This approach provides a direct route to (difluoromethyl)naphthalenes, which are valuable building blocks for pharmaceuticals and agrochemicals. rsc.org

| Reactant | Catalyst | Product | Key Transformation |

| o-Bromophenyl-bearing 1,1-difluoroallene | Palladium(0) complex | (Difluoromethyl)naphthalene | Intramolecular insertion rsc.orgrsc.orgscispace.comresearchgate.net |

| This table highlights the ring construction strategy for difluoromethylated naphthalenes using 1,1-difluoroallenes. |

Palladium-Catalyzed C-C Bond Formation on the Central Carbon of 1,1-Difluoroallenes

The palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes represents a significant advance in the synthesis of fluorinated compounds. rsc.orgrsc.orgscispace.comresearchgate.net The reaction proceeds via the formation of a C-C bond exclusively at the central carbon of the allene moiety. rsc.orgrsc.orgscispace.comresearchgate.net This regioselectivity is a departure from other known reactions of 1,1-difluoroallenes, which often involve C-C bond formation at the α or γ positions relative to the fluorine atoms. rsc.org

The mechanism is thought to involve the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by insertion of the allene. Subsequent reductive elimination then furnishes the difluoromethylated naphthalene product and regenerates the palladium(0) catalyst. youtube.comyoutube.com The ability to control the regioselectivity of this insertion reaction opens up new avenues for the synthesis of complex difluoromethylated aromatic systems. rsc.org

Multi-Component Reactions for the Synthesis of Functionalized Naphthalenes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govrsc.org While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct highly functionalized naphthalene systems. nih.gov

For instance, a multi-component reaction could be designed to bring together a difluoromethyl-containing building block, a component that will form the nitrile group, and other fragments to construct the naphthalene ring. The development of novel MCRs is an active area of research, and it is conceivable that such a strategy could be developed for the efficient synthesis of the target molecule and its analogs. nih.govrsc.org The Diels-Alder reaction between a suitably substituted 2-pyrone and an aryne, for example, has been used to synthesize multisubstituted naphthalenes and could potentially be adapted for this purpose. rsc.org

Reaction Mechanisms and Selectivity in the Formation of 4 Difluoromethyl 2 Naphthonitrile

Mechanistic Investigations of Difluoromethylation Processes

The introduction of a difluoromethyl (-CF2H) group onto an aromatic ring like naphthalene (B1677914) is a significant transformation that can dramatically alter the molecule's properties. acs.org This process can be achieved through various methods, with transition-metal-mediated reactions and radical processes being the most prominent.

Catalytic Cycles in Transition-Metal-Mediated Difluoromethylation

Transition-metal catalysis offers a powerful and selective means of forming C-CF2H bonds. rsc.orgcas.cn Palladium and copper-based catalytic systems are frequently employed for the difluoromethylation of aryl halides and their equivalents. rsc.orgcas.cn

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction to introduce a difluoromethyl group is depicted below. The cycle typically begins with the oxidative addition of an aryl halide or triflate to a low-valent palladium(0) complex. This is followed by transmetalation with a difluoromethylating agent, and the cycle is completed by reductive elimination to yield the difluoromethylated arene and regenerate the Pd(0) catalyst. cas.cn

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with the aryl electrophile (e.g., 4-bromo-2-naphthonitrile) to form a Pd(II) intermediate. | Ar-Pd(II)-X |

| 2. Transmetalation | A difluoromethylating agent, such as (difluoromethyl)zinc or a silyl-based reagent, transfers the CF2H group to the palladium center. | Ar-Pd(II)-CF2H |

| 3. Reductive Elimination | The desired C-CF2H bond is formed, releasing the 4-(difluoromethyl)-2-naphthonitrile product and regenerating the Pd(0) catalyst. | Pd(0) |

Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Difluoromethylation.

Recent advancements have also explored the use of difluorocarbene (:CF2) as a precursor in palladium-catalyzed reactions. rsc.org In such cases, the difluorocarbene, often generated in situ, can insert into a palladium-aryl bond.

Copper-mediated difluoromethylation often involves a Cu(I) species and can proceed through a different mechanism, potentially involving a Cu(III) intermediate. rsc.org These reactions are particularly useful for the difluoromethylation of aryl iodides.

Radical Intermediates and Pathways in C-H Difluoromethylation

An alternative and increasingly popular approach to installing a difluoromethyl group is through a radical pathway, particularly for direct C-H functionalization. rsc.org This method avoids the need for pre-functionalized starting materials like aryl halides.

The generation of the difluoromethyl radical (•CF2H) is the key initial step. This can be achieved through various methods, including the photolysis of hypervalent iodine(III) reagents containing difluoroacetoxy ligands. nih.gov Once generated, the •CF2H radical can add to the aromatic ring of a naphthalene derivative.

The mechanism of radical C-H difluoromethylation can be summarized as follows:

| Step | Description | Key Species |

| 1. Radical Generation | A difluoromethyl radical (•CF2H) is generated from a suitable precursor. | •CF2H |

| 2. Radical Addition | The •CF2H radical adds to the naphthalene ring, forming a radical intermediate. | [Ar(H)(CF2H)]• |

| 3. Re-aromatization | The intermediate loses a hydrogen atom to an oxidant or through another pathway to restore the aromaticity of the ring. | This compound |

Table 2: General Mechanism for Radical C-H Difluoromethylation.

Electrochemical methods have also emerged as a powerful tool for generating difluoromethyl radicals under mild conditions, offering chemo- and regioselective transformations that can be challenging with traditional methods. acs.org

Mechanistic Aspects of Nitrile Functionalization on Naphthalene Scaffolds

The nitrile group (-CN) is a versatile functional group that can be introduced onto the naphthalene core through various methods, most notably through cyanation reactions. The nitrile group itself can also influence subsequent reactions on the naphthalene ring.

Role of Nitrile Groups as Directing Auxiliaries in C-H Functionalization

In the context of synthesizing this compound, if the nitrile group is already present on the naphthalene scaffold, it can act as a directing group for the subsequent C-H functionalization to introduce the difluoromethyl group. The directing ability of a nitrile group has been utilized in meta-selective C-H bond functionalization on arenes. nih.govacs.org This directing effect is often achieved through the formation of a metal-ligand complex that positions the catalyst for selective C-H activation at a specific position relative to the nitrile.

For a 2-naphthonitrile (B358459) substrate, the electronic properties of the nitrile group, being electron-withdrawing, would deactivate the naphthalene ring towards electrophilic attack. However, in transition-metal-catalyzed C-H functionalization, the coordinating ability of the nitrile's nitrogen atom can play a crucial role in directing the metal catalyst to a specific C-H bond. researchgate.netnih.gov

Plausible Mechanisms in Hydrocyanation Reactions

If the synthesis starts with a naphthalene derivative that is later functionalized with a nitrile group, hydrocyanation of an alkene precursor is a common strategy. wikipedia.org For instance, a vinylnaphthalene could be converted to the corresponding nitrile.

The mechanism of nickel-catalyzed hydrocyanation of alkenes generally involves the following steps:

Oxidative Addition: Hydrogen cyanide (or a surrogate) adds to a low-valent nickel complex to form a hydrido cyanide complex. wikipedia.org

Alkene Coordination: The alkene substrate coordinates to the nickel center.

Migratory Insertion: The alkene inserts into the Ni-H bond to form an alkylnickel cyanide intermediate.

Reductive Elimination: The nitrile product is eliminated, regenerating the active nickel catalyst. wikipedia.org

Lewis acids are often used as co-catalysts to accelerate the rate-limiting reductive elimination step. wikipedia.org Transfer hydrocyanation, which uses a safer cyanide source than HCN gas, has also been developed and operates under similar mechanistic principles. nih.govwiley.com

Chemical Transformations and Derivatization Strategies of 4 Difluoromethyl 2 Naphthonitrile

Reactivity and Derivatization of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, making it a valuable handle for chemical derivatization.

Conversion to Amines, Amides, and Other Nitrogen-Containing Derivatives

The electron-withdrawing nature of the nitrile group renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for its conversion into several important functional groups.

Reduction to Amines: The reduction of nitriles is a fundamental transformation that yields primary amines. A common and effective method for this conversion is the use of lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by subsequent reduction of the intermediate imine. While specific examples for 4-(difluoromethyl)-2-naphthonitrile are not extensively documented in readily available literature, the general reactivity of aromatic nitriles suggests that it would readily undergo this transformation to yield (4-(difluoromethyl)naphthalen-2-yl)methanamine. Other reducing agents, such as catalytic hydrogenation, can also be employed, though conditions may need to be optimized to avoid defluorination of the difluoromethyl group. libretexts.org

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. The initial step involves the hydration of the nitrile to form a carboximidic acid, which then tautomerizes to the more stable amide. For instance, treatment of a related compound, 3′-(difluoromethyl)-4′-methoxycinnamoyl nitrile, can be envisioned to hydrolyze to the corresponding amide under controlled conditions. mdpi.comresearchgate.net Further heating in the presence of acid or base will lead to the formation of 4-(difluoromethyl)-2-naphthoic acid.

Synthesis of Amides: Direct conversion of the nitrile to an amide can also be achieved through various methods. One such method involves the one-pot synthesis of 3′-(difluoromethyl)-4′-methoxycinnamoyl amides from the corresponding acid, which is generated in situ from a precursor. mdpi.comresearchgate.net This suggests that this compound could be a precursor to a variety of N-substituted amides by first converting the nitrile to the carboxylic acid or acid chloride, followed by reaction with an appropriate amine. Recent developments have also provided efficient access to N-difluoromethyl amides from thioformamides, highlighting the growing interest in this class of compounds. researchgate.netnih.govchemistryviews.org

| Starting Material | Reagent(s) | Product | General Reaction Type |

| Aromatic Nitrile | 1. LiAlH4, 2. H2O | Primary Amine | Reduction |

| Aromatic Nitrile | H3O+, heat or OH-, H2O, heat | Carboxylic Acid | Hydrolysis |

| Aromatic Nitrile | H2O, H+ or OH- (controlled) | Amide | Partial Hydrolysis |

| Carboxylic Acid | SOCl2 or (COCl)2, then R2NH | N-Substituted Amide | Acylation |

Cyclization Reactions Involving the Nitrile Functionality

The nitrile group is a valuable participant in cyclization reactions, leading to the formation of various heterocyclic systems. While specific examples for this compound are limited, the reactivity of related 2-cyanonaphthalene derivatives provides insight into potential transformations.

For instance, 2-cyanonaphthalene can undergo [2+2] cycloaddition reactions with benzene (B151609). researchgate.net Furthermore, 2-cyano-3-arylaniline derived acrylamides have been shown to undergo oxidative radical cascade cyclizations to form complex polycyclic aromatic systems. youtube.com These examples suggest that the nitrile group of this compound could be a key component in the synthesis of novel, fused heterocyclic structures. The electron-rich naphthalene (B1677914) core, combined with the directing effects of the substituents, could influence the regioselectivity of such cyclization reactions. Tandem Michael addition/radical cyclization reactions have also been employed to create highly functionalized cyclopentane (B165970) derivatives, indicating another potential avenue for the derivatization of our target molecule. nih.gov

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl group, while often considered a stable bioisostere, can also participate in chemical transformations, offering further opportunities for molecular diversification.

Functional Group Modifications and Subsequent Reactions

The C-H bond of the difluoromethyl group is acidic enough to be deprotonated under certain conditions, creating a nucleophilic difluoromethyl anion. This anion can then react with various electrophiles, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. This approach has been demonstrated for the conversion of difluoromethyl (hetero)arenes into stabilized ArCF2− transfer reagents. acs.org

Furthermore, the difluoromethyl group can be introduced into molecules through various synthetic strategies. One approach involves the deoxyfluorination of an aldehyde. For example, a one-pot methodology was developed to obtain 3′-(difluoromethyl)-4′-methoxycinnamoyl amides using a fluorinating agent on a formyl precursor. mdpi.com This suggests that the synthesis of this compound itself might proceed through a 4-formyl-2-naphthonitrile intermediate.

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | General Reaction Type |

| Aldehyde (-CHO) | Deoxyfluorinating agent (e.g., DAST) | Difluoromethyl (-CHF2) | Deoxyfluorination |

| Trifluoromethyl (-CF3) | Reducing agents | Difluoromethyl (-CHF2) | Reductive Defluorination |

| Difluoromethyl (-CHF2) | Strong base, then Electrophile (E+) | -CF2-E | Nucleophilic Addition |

General Bioisosteric Transformations of the Difluoromethyl Group

The difluoromethyl group is widely recognized as a bioisostere of the hydroxyl (-OH), thiol (-SH), and sometimes the methyl (-CH3) or amine (-NH2) groups. acs.orgresearchgate.net This is due to its ability to act as a lipophilic hydrogen bond donor, a property that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The replacement of these functional groups with a difluoromethyl moiety is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity. researchgate.netresearchgate.net For example, the introduction of a difluoromethyl group in place of a phenolic hydroxyl has been shown to enhance the antibacterial activity of cinnamoyl amides. mdpi.com Therefore, this compound can be considered a bioisosteric analogue of 4-hydroxy-2-naphthonitrile or 4-amino-2-naphthonitrile, and its derivatives could exhibit interesting biological activities based on this principle.

| Original Functional Group | Bioisosteric Replacement | Key Property Mimicked |

| Hydroxyl (-OH) | Difluoromethyl (-CHF2) | Hydrogen bond donor |

| Thiol (-SH) | Difluoromethyl (-CHF2) | Hydrogen bond donor, size |

| Amine (-NH2) | Difluoromethyl (-CHF2) | Hydrogen bond donor |

Further Functionalization of the Naphthalene Core

The naphthalene ring system in this compound is amenable to further functionalization through electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions will be dictated by the directing effects of the existing substituents: the electron-withdrawing nitrile group and the weakly deactivating difluoromethyl group.

Electrophilic Aromatic Substitution: The nitrile group is a meta-director, while the difluoromethyl group is generally considered a deactivating group with a preference for meta-directing as well, although its influence is less pronounced than a nitro group. In naphthalene systems, substitution typically occurs at the more reactive α-positions (1, 4, 5, 8). libretexts.orgyoutube.com Given the substitution pattern of this compound, electrophilic attack would likely be directed to the 5- and 7-positions. Common electrophilic substitution reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (H2SO4/SO3), and Friedel-Crafts acylation or alkylation. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the naphthalene core is less common unless activated by strong electron-withdrawing groups ortho or para to a good leaving group. nih.gov While the nitrile and difluoromethyl groups are electron-withdrawing, they may not be sufficient to activate the ring for SNAr without a suitable leaving group present. However, if a halogen were introduced onto the naphthalene ring, for example at the 1- or 3-position, nucleophilic displacement could become a viable strategy for introducing further functionality.

Remote C-H Functionalization Strategies on the Naphthalene Ring

The selective functionalization of carbon-hydrogen (C-H) bonds at positions remote from existing functional groups is a formidable challenge in organic synthesis. For this compound, this approach offers the potential to introduce new substituents on the naphthalene core without altering the difluoromethyl or nitrile groups.

Recent advancements have demonstrated the utility of transition metal catalysis in achieving remote C-H functionalization on naphthalene systems. For instance, a ruthenium-catalyzed three-component reaction has been developed for the modular synthesis of multifunctional naphthalenes. rsc.org This protocol allows for the introduction of various functional groups at remote positions of the naphthalene ring. While not yet reported specifically for this compound, this methodology could theoretically be adapted. The strategy involves a P(III)-assisted ruthenium catalyst that facilitates the coupling of the naphthalene substrate with olefins and alkyl bromides. The use of a phosphine (B1218219) auxiliary group is critical for the success of this three-component radical reaction. rsc.org

Another powerful strategy for remote C-H functionalization involves palladium catalysis. Atroposelective remote meta-C-H functionalization has been achieved using a chiral monoprotected amino acid (MPAA) ligand in conjunction with a transient norbornene mediator. nih.gov This method proceeds through an initial enantioselective ortho-C-H activation, followed by a Catellani relay to achieve functionalization at the meta position. nih.gov The application of this technique to this compound could lead to the synthesis of chiral, highly functionalized derivatives with potential applications in materials science and medicinal chemistry.

| Strategy | Catalyst/Reagent | Type of Functionalization | Potential Application to this compound |

| Three-Component Tandem Reaction | Ruthenium/P(III) auxiliary | Alkylation and other functionalizations at remote positions | Introduction of diverse substituents on the naphthalene ring. |

| Atroposelective C-H Functionalization | Palladium/Chiral MPAA ligand/Norbornene | Meta-alkenylation and alkynylation | Synthesis of enantioenriched, axially chiral derivatives. |

Skeletal Editing and Single-Atom Insertion Approaches in Aromatic Systems

Skeletal editing represents a paradigm shift in synthetic chemistry, moving beyond peripheral functional group manipulation to the direct modification of a molecule's core structure. nih.gov This can involve the insertion, deletion, or swapping of atoms within the aromatic framework, offering a powerful tool for scaffold hopping and the generation of novel molecular architectures. nih.govsciety.org

A noteworthy development in this area is the skeletal editing of indene (B144670) derivatives to access 2-(difluoromethyl)naphthalene (B2912400) structures. rsc.org Researchers have designed a reactive difluorodiazo hypervalent iodine(III) reagent that facilitates a ring expansion of indene under mild, transition-metal-free conditions. rsc.org This protocol provides a direct and efficient route to a variety of 2-difluoromethyl naphthalene derivatives. By starting with an appropriately substituted indene, this method could be a key strategy for the synthesis of the this compound core itself or its analogs.

Single-atom insertion is a subset of skeletal editing that allows for the precise incorporation of a single atom into a cyclic system. nih.gov While direct single-atom insertion into this compound has not been explicitly described, general methods for such transformations in aromatic systems are emerging. For example, a nitrogen-to-functionalized carbon atom transmutation has been demonstrated to convert pyridine (B92270) rings into benzene rings. nih.gov This was achieved through a sequence of ring-opening, Horner-Wadsworth-Emmons olefination, and ring-closure, with the choice of the HWE reagent allowing for the installation of various functional groups. nih.gov The conceptual framework of such transformations could inspire future research into modifying the naphthalene skeleton of the target compound.

Chemoenzymatic strategies are also coming to the forefront of skeletal editing. By combining the site-selectivity of cytochrome P450 enzymes for C-H oxidation with subsequent chemical transformations, researchers have been able to achieve ring expansion in complex natural product scaffolds. chemrxiv.org This approach allows for the insertion of a lactone or carbonylmethylene moiety into aliphatic regions of carbocyclic skeletons. chemrxiv.org While directly targeting the aromatic naphthalene ring of this compound with this method would be challenging, it highlights the innovative directions being explored in skeletal editing.

| Skeletal Editing Approach | Key Reagent/Method | Transformation | Relevance to this compound |

| Ring Expansion | Difluorodiazo hypervalent iodine(III) reagent | Indene to 2-(difluoromethyl)naphthalene | A potential synthetic route to the core structure. |

| Atom Transmutation | Horner-Wadsworth-Emmons olefination | Pyridine to functionalized benzene | A conceptual basis for modifying the naphthalene skeleton. |

| Chemoenzymatic Ring Expansion | Cytochrome P450-catalyzed oxidation | Insertion of lactone or carbonylmethylene | A novel, albeit challenging, approach for skeletal modification. |

Computational Chemistry and Theoretical Studies of 4 Difluoromethyl 2 Naphthonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Hartree-Fock (HF) theory or more advanced post-Hartree-Fock methods, are fundamental to understanding the electronic landscape of a molecule. For 4-(Difluoromethyl)-2-naphthonitrile, these calculations would reveal the distribution of electrons within the molecule, which is crucial for predicting its chemical reactivity.

Key parameters that would be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. The introduction of the electron-withdrawing difluoromethyl (-CHF₂) and nitrile (-CN) groups onto the naphthalene (B1677914) core is expected to significantly influence these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Influence of Substituents | Significance |

| HOMO Energy | Lowered by -CHF₂ and -CN groups | Indicates reduced electron-donating ability |

| LUMO Energy | Lowered by -CHF₂ and -CN groups | Indicates increased electron-accepting ability |

| HOMO-LUMO Gap | Potentially narrowed | Suggests increased reactivity towards nucleophiles |

| Dipole Moment | Increased due to electronegative F and N atoms | Influences solubility and intermolecular interactions |

These calculations would also generate an electrostatic potential map, visually representing the electron-rich and electron-poor regions of the molecule. For this compound, negative potential would be expected around the fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be located on the hydrogen atom of the difluoromethyl group and parts of the aromatic system.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations would be invaluable in exploring the potential reaction pathways involving this compound. For instance, in the context of developing new synthetic methodologies, DFT can be used to model the reaction of this compound with various reagents.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step of a proposed mechanism, allowing chemists to predict the feasibility and rate of a reaction. For example, DFT could be used to investigate the susceptibility of the nitrile group to hydrolysis or the potential for nucleophilic aromatic substitution on the naphthalene ring, guided by the electronic influence of the difluoromethyl group.

Prediction of Regio- and Stereoselectivity via Computational Modeling

Many chemical reactions can yield multiple products (isomers). Computational modeling, particularly with DFT, is a powerful tool for predicting the regioselectivity and stereoselectivity of such reactions. In the case of this compound, if it were to undergo an electrophilic aromatic substitution, there are several possible positions on the naphthalene ring where the substitution could occur.

By calculating the energies of the transition states leading to each possible product, the most likely outcome can be predicted. The transition state with the lowest energy will correspond to the major product. This predictive capability is crucial for designing efficient and selective syntheses. The directing effects of the existing -CHF₂ and -CN substituents would be the primary determinants of the regiochemical outcome.

Molecular Dynamics Simulations and Conformational Analysis of Related Naphthalene Systems

While quantum chemical calculations are typically performed on static molecules, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations of systems containing naphthalene derivatives have been used to study processes like crystal growth and interactions with surfaces. rsc.org

For this compound, a key aspect to investigate via computational methods would be its conformational analysis, specifically the rotation around the bond connecting the difluoromethyl group to the naphthalene ring. Although the naphthalene core is rigid, the -CHF₂ group has rotational freedom.

Advanced Applications and Future Research Directions in Naphthonitrile Chemistry

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The true potential of 4-(Difluoromethyl)-2-naphthonitrile lies in its role as a versatile synthetic building block. The presence of distinct functional groups—the naphthalene (B1677914) scaffold, the nitrile moiety, and the difluoromethyl group—allows for a wide range of chemical transformations. Organic compounds containing fluorine are highly sought after as building blocks for creating pharmaceuticals and agrochemicals, as the carbon-fluorine bond can alter a molecule's reactivity, stability, and biological activity. ossila.comsigmaaldrich.com

The naphthalene core provides a rigid, aromatic platform that is a common feature in many functional materials and biologically active compounds. nih.gov The nitrile group is a particularly useful functional handle in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles, opening up a plethora of synthetic pathways.

Furthermore, the difluoromethyl (CF2H) group significantly influences the electronic properties and lipophilicity of the molecule. nih.gov This modulation is crucial in fields like medicinal chemistry, where such changes can enhance a drug candidate's metabolic stability and cell membrane permeability. nih.gov The combination of these features makes this compound a valuable starting material for constructing more complex, functionalized molecules for a variety of applications. lifechemicals.com Chemical suppliers offer a wide array of such building blocks, which can often be synthesized on demand using established procedures. otavachemicals.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) |

| Nitrile (-CN) | Cycloaddition | Tetrazole, Triazole, etc. |

| Naphthalene Ring | Electrophilic Aromatic Substitution | Substituted Naphthalene |

Potential Applications in Materials Science (e.g., advanced organic materials)

Naphthalene and its derivatives are foundational components in the field of materials science, particularly for creating organic photo-electronic materials. nih.govnih.gov They are frequently used to construct organic field-effect transistors (OFETs) and other electronic devices. nih.gov The introduction of fluorine atoms into these organic semiconductors is a well-established strategy to enhance their performance and stability. sigmaaldrich.com

Fluorination can lead to improved thermal stability and can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. nih.gov These modifications are critical for designing efficient ambipolar OFETs, which can transport both holes and electrons. nih.govrsc.org For instance, fluorinated phthalocyanines are used as n-type organic semiconductors due to their excellent electrical properties and stability in air. nih.gov

Given these precedents, this compound is a promising candidate for the development of advanced organic materials. Its difluoromethyl group could impart desirable properties such as higher thermal stability and specific electronic characteristics, making it suitable for applications in:

Organic Electronics: As a building block for n-type or ambipolar semiconductors in OFETs.

Luminescent Materials: The rigid naphthalene core combined with the electronic influence of the CF2H and CN groups could lead to materials with interesting photophysical properties.

Advanced Polymers: Incorporation into polymers could yield materials with high thermal resistance and specific dielectric properties, similar to how polytetrafluoroethylene (PTFE) is valued for its stability and insulating properties. sigmaaldrich.com

Emerging Methodologies for the Synthesis of Fluorinated Naphthalene Derivatives

The synthesis of specifically substituted fluorinated naphthalenes requires sophisticated chemical strategies due to the challenges in controlling regioselectivity. Several emerging methodologies have been developed to address this, providing access to a wide array of these valuable compounds.

One facile, two-step procedure involves the Sonogashira reaction of bromofluoro-substituted alkenes with terminal alkynes. acs.org The resulting fluoroenynes then undergo a base-catalyzed cyclization to afford the fluorinated naphthalene derivatives in good yields. acs.org This method offers a site-specific route to these molecules.

Another innovative approach involves the skeletal editing of heteroarenes. nih.gov A recently developed protocol uses a nitrogen-carbon single-atom transmutation in isoquinolines, inspired by the Wittig reaction, to access substituted naphthalenes. This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov A key step is the formation of a triene intermediate that undergoes a 6π-electrocyclization to form the naphthalene product. nih.gov

Halogen exchange (HALEX) reactions represent a more traditional but effective strategy. For example, 2,7-bis(fluoromethyl)naphthalene has been successfully prepared from its bromo-derivative using cesium fluoride (B91410) as a nucleophilic fluoride source in a polar aprotic solvent. researchgate.net

More recently, visible-light-driven reactions have emerged as a powerful tool. For instance, a practical and efficient protocol for the synthesis of 3-difluoromethyl-quinoxalin-2-ones has been developed using a photocatalyst and an S-(difluoromethyl)sulfonium salt as the radical source. nih.gov While applied to a different heterocyclic system, this methodology for introducing the CF2H group highlights a modern synthetic strategy that could potentially be adapted for the direct difluoromethylation of naphthalene precursors.

Table 2: Selected Modern Synthetic Routes to Fluorinated Aromatic Compounds

| Method | Key Reactants | Key Transformation | Reference |

|---|---|---|---|

| Fluoroenyne Cyclization | Bromofluoro-alkenes, Terminal alkynes | Base-catalyzed cyclization | acs.org |

| Isoquinoline Transmutation | Isoquinolines, Phosphonium ylide | 6π-electrocyclization | nih.gov |

| Halogen Exchange | Bromo-derivatives, Fluoride source (e.g., CsF) | Nucleophilic substitution | researchgate.net |

Interdisciplinary Research Frontiers and Novel Applications in Chemical Science

The unique combination of a naphthalene scaffold, a nitrile group, and a difluoromethyl group in this compound places it at the crossroads of several scientific disciplines. The future of this compound and its derivatives lies in interdisciplinary research that leverages its distinct chemical personality.

In medicinal chemistry , the difluoromethyl group is recognized as a bioisostere of a hydroxyl or thiol group, but with different electronic and lipophilic properties. nih.gov This makes this compound an attractive scaffold for drug discovery, where the naphthalene-nitrile core could be the basis for a new class of therapeutic agents, and the CF2H group could be used to fine-tune the pharmacokinetic profile.

In agrochemical science , the introduction of fluorine is a common strategy to increase the efficacy of herbicides and pesticides. sigmaaldrich.com Research into the biological activity of derivatives synthesized from this compound could lead to the discovery of new crop protection agents.

The frontier with materials science remains one of the most promising. The development of functional materials based on fluorinated naphthalene derivatives is an active area of research. nih.govrsc.org Future work could focus on synthesizing oligomers and polymers from this compound to create materials with tailored optical and electronic properties for use in sensors, LEDs, and flexible electronics. The trifluoromethoxy (OCF3) group, another important fluorinated moiety, has already shown a significant impact in materials research, suggesting a similar potential for the difluoromethyl group. rsc.org

The exploration of this compound's reactivity and the development of new synthetic methods will continue to be a central theme in organic synthesis . As a versatile building block, it provides a gateway to novel molecular architectures that were previously difficult to access. nih.govlifechemicals.com

Q & A

Q. What are the common synthetic routes for 4-(Difluoromethyl)-2-naphthonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of naphthalene derivatives. Key approaches include:

- Nucleophilic Substitution : Reacting 2-cyanonaphthalene derivatives with difluoromethylating agents (e.g., ClCFH or BrCFH) under catalytic conditions (e.g., CuI or Pd catalysts) .

- Cross-Coupling : Using Suzuki-Miyaura coupling with boronic esters containing the difluoromethyl group, optimized in anhydrous solvents like THF or DMF .

- Cyano Group Introduction : Cyanide displacement via Sandmeyer reaction or halogen exchange (e.g., using KCN in DMSO at 80–100°C) .

Critical Factors : Temperature (>100°C reduces selectivity), solvent polarity (polar aprotic solvents enhance electrophilic substitution), and catalyst loading (excess Pd leads to side products).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies difluoromethyl environments (δ ~ -80 to -90 ppm for CF groups). NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) and nitrile proximity effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 215.05 for CHFN). Fragmentation patterns differentiate regioisomers .

- X-ray Crystallography : Resolves crystal packing and confirms substitution patterns (if crystalline derivatives are accessible) .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Lipophilicity Tuning : Replace the naphthalene core with bicyclic heteroaromatics (e.g., quinoline) to balance logP values. Computational tools (e.g., Schrödinger’s QikProp) predict absorption .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) para to the nitrile to reduce CYP450-mediated oxidation. Validate via liver microsome assays .

- Solubility Enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) .

Q. How to resolve contradictions in reported reactivity of this compound under varying solvent conditions?

- Methodological Answer : Conflicting reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity and hydrogen-bonding effects:

- Systematic Solvent Screening : Test reactivity in DMSO (stabilizes nitrile lone pairs), toluene (non-polar), and MeCN (moderate polarity). Monitor via in situ IR for nitrile group transformations .

- Mechanistic Probes : Use deuterated solvents (e.g., DO) to track proton transfer steps. Computational DFT studies (e.g., Gaussian) model transition states .

Q. What strategies validate the biological target engagement of this compound in enzyme inhibition studies?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to enzymes like kinases or phosphatases.

- Covalent Binding Assays : Use LC-MS to detect adduct formation with catalytic cysteine residues (e.g., in proteases) .

- Mutagenesis Studies : Replace key residues (e.g., Ser → Ala in active sites) to confirm interaction specificity .

Comparative Analysis and Structural Insights

Q. How does the difluoromethyl group in this compound influence electronic and steric properties compared to analogs?

- Methodological Answer :

- Electronic Effects : The -CFH group is electron-withdrawing (σ = 0.43), polarizing the naphthalene ring and enhancing nitrile electrophilicity. Compare Hammett plots with -CH or -OCH analogs .

- Steric Impact : Van der Waals radius of CFH (2.27 Å) vs. CH (2.00 Å) affects docking into hydrophobic enzyme pockets. Use molecular dynamics (e.g., GROMACS) to simulate binding .

Q. What are the key differences between this compound and its trifluoromethyl or chlorinated analogs in catalytic applications?

- Methodological Answer :

Data Contradiction and Validation

Q. How to address discrepancies in reported NMR shifts for this compound across studies?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO vs. CDCl) and concentration:

- Standardization : Report shifts relative to TMS (0 ppm) and calibrate using internal standards (e.g., DSS for ).

- Paramagnetic Shielding : High concentrations induce aggregation, shifting aromatic protons upfield. Dilute to <10 mM .

Q. What experimental controls are essential when studying the photostability of this compound?

- Methodological Answer :

- Light Source Calibration : Use UV-A (365 nm) and UV-B (302 nm) lamps with radiometers to standardize irradiance.

- Dark Controls : Parallel samples shielded from light to rule out thermal degradation.

- HPLC-MS Monitoring : Track decomposition products (e.g., defluorination to -CH derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.